molecular formula C15H12Cl2N4O2 B4197708 4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride

4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B4197708
M. Wt: 351.2 g/mol
InChI Key: KUUNNAZDUYNNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride, also known as CNQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents glutamate from binding, thereby blocking the excitatory signal transmission. This leads to a reduction in the overall excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, as well as decrease the activity of enzymes involved in the production of reactive oxygen species. This compound has also been shown to reduce the expression of inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride in lab experiments is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows for precise manipulation of the glutamatergic system without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity at high doses, which can lead to cell death and neurodegeneration.

Future Directions

There are several future directions for the use of 4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride in scientific research. One potential area of investigation is the role of glutamate receptors in the development and progression of psychiatric disorders such as depression and anxiety. Another potential area of research is the use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more potent and selective AMPA receptor antagonists could further advance our understanding of the glutamatergic system and its role in health and disease.

Scientific Research Applications

4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been particularly useful in the study of synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-nitrophenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2.ClH/c16-11-3-1-10(2-4-11)14-9-18-19(15(14)17)12-5-7-13(8-6-12)20(21)22;/h1-9H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUNNAZDUYNNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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